m-Polyethylene glycol 12-amine is a synthetic compound that belongs to the class of polyethylene glycol derivatives, specifically functionalized with amino groups. It is primarily utilized in bioconjugation applications, including the development of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The compound is characterized by its ability to enhance solubility and stability of biomolecules, facilitating their therapeutic use.
This compound falls under the category of polyethylene glycol derivatives, which are widely used in pharmaceutical and biomedical applications due to their biocompatibility and non-immunogenic properties. Specifically, m-Polyethylene glycol 12-amine serves as a bifunctional linker in the synthesis of complex biomolecules .
The synthesis of m-Polyethylene glycol 12-amine typically involves a multi-step process:
The synthesis process often employs solvents like chloroform or ethyl alcohol for the reactions and subsequent purification steps. A common method involves refluxing the reaction mixture to ensure complete conversion of reactants .
m-Polyethylene glycol 12-amine participates in various chemical reactions typical of amines, including:
These reactions are crucial for its application in PROTACs and ADCs, where it links different functional moieties together .
In bioconjugation applications, m-Polyethylene glycol 12-amine can react with primary amines on proteins or other biomolecules under mild conditions, forming stable amide bonds that enhance the pharmacokinetic properties of the conjugated entities .
In the context of PROTACs, m-Polyethylene glycol 12-amine acts as a linker that connects two distinct ligands:
This dual binding triggers the ubiquitin-proteasome system, leading to targeted degradation of the protein of interest . This mechanism provides a powerful approach for modulating protein levels within cells.
The efficiency of this mechanism depends on the structural properties of the linker, including its length and flexibility, which are influenced by the polyethylene glycol units present in m-Polyethylene glycol 12-amine .
m-Polyethylene glycol 12-amine is typically presented as a white powder. It should be stored at low temperatures (around -20°C) to maintain stability over time.
Key chemical properties include:
These properties make it suitable for use in aqueous biological systems without causing significant toxicity or immunogenicity .
m-Polyethylene glycol 12-amine has several scientific applications:
m-PEG12-amine serves as a critical structural component in Proteolysis-Targeting Chimeras (PROTACs), where it functions as a specialized linker connecting the E3 ubiquitin ligase ligand to the target protein-binding moiety. This 12-unit polyethylene glycol spacer exhibits optimal length characteristics (approximately 48.7 Å) that enable simultaneous engagement of both molecular entities with their respective targets, facilitating the formation of a productive ternary complex essential for proteasomal degradation [1] [4]. The exceptional hydrophilicity conferred by the PEG chain significantly enhances the aqueous solubility of PROTAC molecules, addressing a fundamental limitation of many heterobifunctional degraders that suffer from poor pharmacokinetic properties due to inherent hydrophobicity [10].
The molecular architecture of m-PEG12-amine incorporates a terminal primary amine (-NH₂) that demonstrates versatile reactivity with carboxylic acids, activated NHS esters, and carbonyl groups, enabling efficient conjugation to diverse warheads [2] [7]. This chemical functionality allows for precise modular assembly of PROTACs without requiring extensive protecting group strategies. The flexible ethylene oxide backbone provides conformational adaptability that permits optimal spatial positioning between the target protein and E3 ligase, a critical factor for inducing ubiquitination. Unlike shorter PEG linkers, the 12-unit configuration maintains sufficient distance between functional domains while avoiding excessive molecular weight penalties that could compromise cellular permeability [1] [4].
Table 1: Key Physicochemical Properties of m-PEG12-amine
Property | Specification | Functional Significance |
---|---|---|
Molecular Weight | 559.69 g/mol | Optimal size for cellular uptake |
CAS Number | 1977493-48-3 | Unique chemical identifier |
Solubility | 100 mg/mL in DMSO (178.67 mM) | Enables high-concentration reactions |
Reactive Group | Primary amine (-NH₂) | Facilitates bioconjugation chemistry |
PEG Units | 12 ethylene glycol repeats | Balances flexibility and distance |
In antibody-drug conjugate (ADC) technology, m-PEG12-amine functions as a specialized non-cleavable linker that covalently tethers cytotoxic payloads to monoclonal antibodies through stable amide bonds. Unlike cleavable linkers that rely on environmental triggers (e.g., low pH or specific enzymes), the non-cleavable nature of m-PEG12-amine ensures payload release exclusively through antibody degradation within target cells, significantly reducing off-tumor toxicity [1] [5]. This characteristic makes it particularly valuable for conjugating potent antimitotic agents like auristatins and maytansinoids, where premature release could cause severe systemic effects [5].
The hydrophilic PEG spacer effectively mitigates the hydrophobicity-induced aggregation commonly observed with traditional linkers, thereby improving ADC solubility and stability in physiological buffers. This property directly translates to enhanced pharmacokinetic profiles and reduced viscosity of final formulations, addressing critical manufacturing challenges [10]. Structural analysis reveals that the 12-unit PEG chain provides an optimal spatial buffer between the antibody surface and payload, minimizing steric interference with antigen binding while ensuring sufficient payload accessibility after internalization [3].
Recent ADC development has leveraged m-PEG12-amine's terminal amine functionality for sequential conjugation strategies. The primary amine first forms stable amide bonds with payload carboxylic acids, followed by targeted modification of antibody interchain disulfides or lysine residues. This modular approach enables precise control over drug-antibody ratios (DAR), typically achieving optimal DAR values of 3-4 while minimizing unconjugated species [1] [5]. The extended PEG chain length specifically reduces payload interaction with the antibody complementarity-determining regions (CDRs), preserving antigen recognition fidelity throughout the circulation half-life.
Table 2: Comparison of ADC Linker Strategies Using m-PEG12-amine
Parameter | Non-Cleavable Linker | Cleavable Linkers |
---|---|---|
Release Mechanism | Antibody degradation | Environmental triggers (pH, enzymes, reduction) |
Systemic Stability | High | Variable |
Payload Requirements | Must remain cytotoxic after lysosomal processing | Membrane-permeable active form |
Bystander Effect | Limited | Possible with membrane-permeable payloads |
Aggregation Tendency | Reduced due to PEG hydrophilicity | Higher with hydrophobic linkers |
m-PEG12-amine serves as a fundamental building block in advanced bioconjugation strategies, leveraging its terminal primary amine for creating stable protein-polymer hybrids. The amine group exhibits selective reactivity toward activated carboxylic acid derivatives, particularly N-hydroxysuccinimide (NHS) esters, forming physiologically stable amide bonds under mild aqueous conditions (pH 7.5-8.5) [4] [8]. This reaction specificity enables controlled modification of therapeutic proteins at lysine ε-amines or N-termini without extensive side-chain protection, significantly streamlining production processes [8].
The exceptional water solubility of m-PEG12-amine (100 mg/mL in DMSO, with aqueous solubility enhanced by PEG hydration) addresses a critical limitation in bioconjugate manufacturing by allowing direct reaction in physiological buffers rather than requiring organic co-solvents [1] [4]. This property proves particularly advantageous when modifying sensitive biologics that denature in mixed solvent systems. The extended 12-unit PEG chain creates a protective hydration sphere around conjugated proteins, effectively shielding them from proteolytic degradation, immune recognition, and aggregation-induced precipitation [8] [9].
Industrial-scale applications employ m-PEG12-amine in multi-step bioconjugation approaches for creating branched or multifunctional conjugates. The primary amine serves as an attachment point for introducing additional functional groups such as maleimides, azides, or alkynes through short bifunctional crosslinkers. This strategy enables sequential conjugation cycles for attaching diverse payloads, including fluorophores, chelators, and targeting moieties, to create multimodal therapeutic or diagnostic agents. The PEG spacer maintains molecular separation between functional domains, preventing steric interference while ensuring each component retains its biological activity [7] [9].
Microbial transglutaminase (mTGase) from Streptomyces mobaraensis enables exceptional site-specificity for conjugating m-PEG12-amine exclusively to glutamine (Gln) residues within protein substrates. This enzymatic approach represents a paradigm shift from traditional chemical PEGylation by eliminating heterogeneity associated with lysine-directed modifications [3] [6]. The reaction mechanism involves mTGase-catalyzed acyl transfer between the γ-carboxamide group of accessible Gln residues and the terminal primary amine of m-PEG12-amine, forming stable isopeptide bonds without requiring protective group chemistry [6] [8].
Structural analyses reveal that mTGase demonstrates remarkable selectivity for Gln residues located within flexible protein regions characterized by high temperature factors (B-factors) in crystallographic studies. For example, enzymatic modification of human growth hormone (hGH) occurs preferentially at Gln40 and Gln141, which reside in dynamic loop regions, while structurally rigid Gln residues remain unmodified despite surface accessibility [3] [6]. This intrinsic selectivity enables production of homogeneous mono-PEGylated conjugates with preserved bioactivity, overcoming the primary limitation of random chemical PEGylation.
Table 3: Transglutaminase-Mediated PEGylation Optimization Parameters
Parameter | Optimal Condition | Impact on Specificity |
---|---|---|
Co-solvent System | 30% DMSO in aqueous buffer | Increases selectivity 3-fold by modifying protein dynamics |
Temperature | 25-30°C | Balances enzyme activity and substrate stability |
mTGase:Substrate Ratio | 1:20 (w/w) | Minimizes di-conjugate formation |
Reaction Time | 4-6 hours | Maximizes mono-conjugate yield |
Calcium Concentration | 2-5 mM | Essential for mTGase activation |
Advanced reaction engineering has further enhanced mTGase specificity through the implementation of co-solvent systems, particularly 30% DMSO in aqueous buffer. This approach strategically modulates protein dynamics to restrict Gln accessibility, enabling exclusive modification of a single residue in substrates containing multiple potential Gln targets. For salmon calcitonin (sCT), DMSO co-solvent increases selectivity for Gln²⁰ by 3-fold compared to aqueous buffer alone, enabling production of homogeneous conjugates without requiring chromatographic separation of isomers [6]. The preservation of mTGase activity in DMSO-containing systems stems from the enzyme's structural resilience in hydrophilic organic solvents, a unique advantage over many biologics manufacturing enzymes.
The controlled local unfolding induced by co-solvent systems aligns precisely with enzymatic requirements identified by Fontana et al., who established the correlation between chain flexibility and TGase reactivity [3] [6]. This fundamental understanding enables rational prediction of PEGylation sites based on crystallographic B-factors or molecular dynamics simulations, accelerating process development for novel biotherapeutics. The terminal amine of m-PEG12-amine demonstrates exceptional compatibility with mTGase kinetics, exhibiting Km values comparable to natural polypeptide substrates despite its polymeric structure [6] [8].
Table 4: Comparative Analysis of PEGylation Techniques Using m-PEG12-amine
Technique | Specificity | Reaction Conditions | Conjugate Homogeneity | Primary Applications |
---|---|---|---|---|
Transglutaminase-Mediated | Gln residues in flexible regions | Mild aqueous, possible co-solvents | High (≥90% mono-PEGylated) | Therapeutic proteins with surface-exposed Gln |
Amine-Reactive (NHS Chemistry) | Lys ε-amines and N-termini | pH 7.5-8.5 aqueous buffer | Moderate (mixture of isomers) | Robust proteins tolerant of heterogeneity |
Reductive Alkylation | N-terminus selective | pH 5-7 with reducing agent | Moderate to high | Proteins with accessible N-terminus |
Maleimide-Thiol | Cysteine thiols | pH 6.5-7.5 | High when engineered Cys used | Antibodies with engineered cysteines |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5